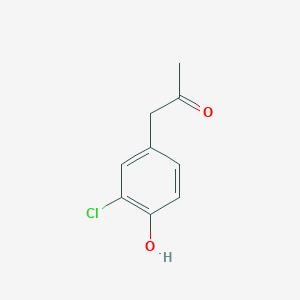

1-(3-Chloro-4-hydroxyphenyl)propan-2-one

Description

1-(3-Chloro-4-hydroxyphenyl)propan-2-one is a chlorinated aromatic hydroxyketone characterized by a propan-2-one backbone attached to a 3-chloro-4-hydroxyphenyl group. Its molecular formula is C₉H₉ClO₂ (molecular weight: 184.62 g/mol). The compound’s structure combines a ketone functional group with hydroxyl and chloro substituents on the aromatic ring, influencing its electronic properties, solubility, and reactivity. It serves as a precursor in synthetic organic chemistry, particularly for heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name |

1-(3-chloro-4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBQBHYJXZYNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544545 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84023-32-5 | |

| Record name | 1-(3-Chloro-4-hydroxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: 3-Chloro-4-hydroxybenzoic acid.

Reduction: 1-(3-Chloro-4-hydroxyphenyl)propan-2-ol.

Substitution: 1-(3-Amino-4-hydroxyphenyl)propan-2-one.

Scientific Research Applications

Organic Synthesis

1-(3-Chloro-4-hydroxyphenyl)propan-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions such as:

- Friedel-Crafts Acylation : Used to synthesize other aromatic compounds.

- Oxidation and Reduction Reactions : The hydroxy group can be oxidized to form carboxylic acids, while the carbonyl can be reduced to alcohols.

Pharmaceutical Development

This compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its biological activities include:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Activity : Studies suggest potential efficacy in inhibiting cancer cell growth through mechanisms involving enzyme interaction and receptor modulation.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows for incorporation into colorants.

- Other Industrial Chemicals : Acts as a building block for synthesizing various chemical products.

The biological activity of this compound has been the subject of numerous studies:

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that varies based on concentration and structural modifications.

Anticancer Activity

Preliminary studies have highlighted its potential anticancer effects. The mechanism of action may involve:

- Interaction with cellular receptors or enzymes.

- Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated its efficacy against Staphylococcus aureus, showing promising results that warrant further exploration.

- Anticancer Research : Research conducted at a leading university demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells in vitro, suggesting potential therapeutic applications.

- Synthetic Pathways : A comprehensive review in Organic Letters detailed synthetic routes for producing this compound, emphasizing its role as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Structure: Features a conjugated α,β-unsaturated ketone (propenone) with 4-chloro and 4-hydroxyphenyl groups.

- Key Differences: The propenone group introduces electron-withdrawing conjugation, enhancing electrophilicity at the β-carbon compared to the saturated propan-2-one in the target compound. The 4-chloro substituent (para to hydroxyl) reduces steric hindrance but increases electron withdrawal compared to the 3-chloro position in the target compound .

1-(4-Chloro-2-hydroxyphenyl)-1-decanone

- Structure: A long-chain ketone (decanone) with 4-chloro-2-hydroxyphenyl substitution.

- Key Differences: The extended alkyl chain increases hydrophobicity, reducing water solubility.

Functional Group Modifications

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

- Structure : Contains an acetylated hydroxyl group and a propan-2-one side chain.

- Key Differences: Acetylation of the hydroxyl group eliminates its acidic proton, reducing hydrogen-bonding capacity and altering solubility. This modification is critical in benzofuran synthesis, where phenolic OH groups are essential for cyclization .

ETHANONE, 2-(4-CHLOROPHENYL)-1-(4-HYDROXYPHENYL)

- Structure: A diaryl ethanone with 4-chloro and 4-hydroxyphenyl groups.

- The symmetrical substitution pattern may enhance crystallinity compared to the asymmetric 3-chloro-4-hydroxyphenyl group in the target compound .

Biological Activity

1-(3-Chloro-4-hydroxyphenyl)propan-2-one, also known as 3-chloro-1-(4-hydroxyphenyl)propan-1-one, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClO2, with a molecular weight of approximately 184.62 g/mol. The compound features a chloro group and a hydroxy group attached to a phenyl ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro group can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against several pathogens, showing promising results in inhibiting bacterial growth. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5.0 | 10.0 |

| Escherichia coli | 8.0 | 16.0 |

| Pseudomonas aeruginosa | 12.0 | 24.0 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Properties

In addition to its antimicrobial activity, there is emerging evidence that this compound may possess anticancer properties. Preliminary studies indicate that the compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The compound showed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 1-(3-Bromo-4-hydroxyphenyl)propan-2-one | Moderate | Low | Bromine substitution affects reactivity |

| 1-(3-Chloro-4-methoxyphenyl)propan-2-one | High | Moderate | Methoxy group alters properties |

These comparisons highlight how different halogen substitutions can influence the biological activities of phenolic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.